(1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17486348
InChI: InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

(1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17486348

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine -

Specification

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name (1R)-1-(2-fluoro-5-methoxyphenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m1/s1
Standard InChI Key SCYUSNMFXVWIOQ-SNVBAGLBSA-N
Isomeric SMILES COC1=CC(=C(C=C1)F)[C@@H](C=C)N
Canonical SMILES COC1=CC(=C(C=C1)F)C(C=C)N

Introduction

(1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine is an organic compound belonging to the class of phenylpropylamines. It is characterized by a prop-2-enylamine backbone attached to a 2-fluoro-5-methoxyphenyl ring. The presence of both fluorine and methoxy groups on the phenyl ring contributes to its unique chemical and biological properties. This compound has a molecular formula of C10H12FNO and a molecular weight of approximately 181.21 g/mol .

Synthesis and Chemical Reactions

The synthesis of (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine typically involves several steps, including the formation of the prop-2-enylamine backbone and the introduction of the 2-fluoro-5-methoxyphenyl substituent. Common reagents used in organic synthesis, such as sodium borohydride for reduction and potassium permanganate for oxidation, can be applied to modify the compound's properties.

Biological Activities and Potential Applications

Research indicates that compounds with similar structures to (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine can modulate neurotransmitter systems, suggesting potential applications in treating psychiatric disorders. The structural features, particularly the fluoro and methoxy substituents, may enhance its binding affinity to specific receptors, influencing its efficacy as a therapeutic agent .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(1R)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine5-fluoro instead of 2-fluoroPotential pharmacological applications
(1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine3-fluoro and 4-methoxy instead of 2-fluoro and 5-methoxyPotential antidepressant properties
(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine2-fluoro and 4-methoxy instead of 2-fluoro and 5-methoxyPotential antidepressant properties

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